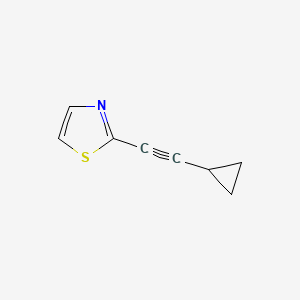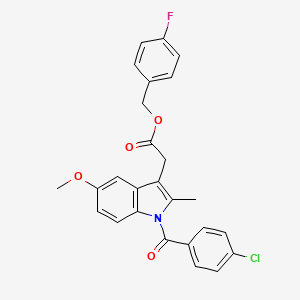
(4-Fluorophenyl)methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a chlorobenzoyl group, a methoxy group, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Chlorobenzoyl Group: The chlorobenzoyl group can be attached through an acylation reaction using 4-chlorobenzoyl chloride and a suitable base like pyridine.
Addition of the Fluorophenylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(4-Fluorophenyl)methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)methyl 1-(4-bromobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
- (4-Fluorophenyl)methyl 1-(4-methylbenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
- (4-Fluorophenyl)methyl 1-(4-nitrobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
Uniqueness
(4-Fluorophenyl)methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate is unique due to the presence of both fluorine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile in terms of pharmacokinetics and pharmacodynamics compared to its analogs.
Properties
CAS No. |
65825-21-0 |
|---|---|
Molecular Formula |
C26H21ClFNO4 |
Molecular Weight |
465.9 g/mol |
IUPAC Name |
(4-fluorophenyl)methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C26H21ClFNO4/c1-16-22(14-25(30)33-15-17-3-9-20(28)10-4-17)23-13-21(32-2)11-12-24(23)29(16)26(31)18-5-7-19(27)8-6-18/h3-13H,14-15H2,1-2H3 |
InChI Key |
VQISFYVUWOFLBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


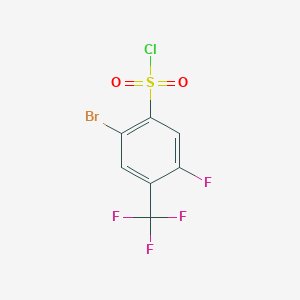
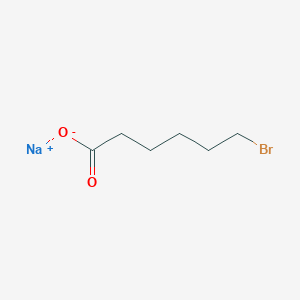
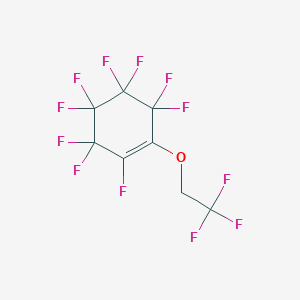
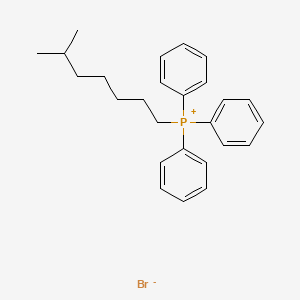
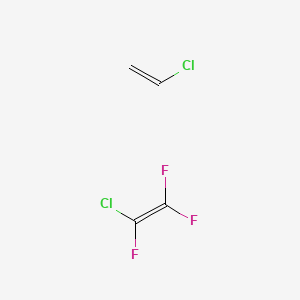
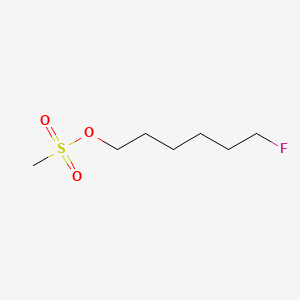

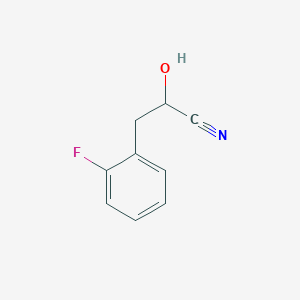
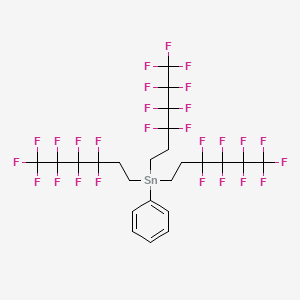
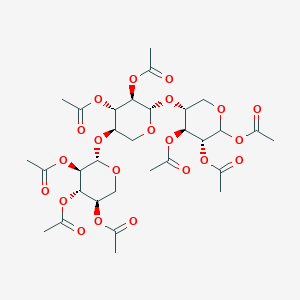
![[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate](/img/structure/B13422500.png)
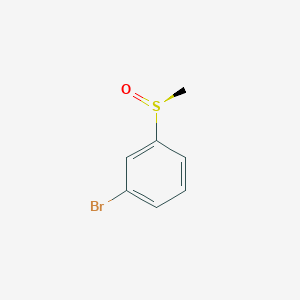
![[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13422518.png)
